molecular formula C15H11ClN2 B1628680 4-Chloro-6-methyl-2-phenylquinazoline CAS No. 29083-98-5

4-Chloro-6-methyl-2-phenylquinazoline

Cat. No. B1628680
CAS RN: 29083-98-5
M. Wt: 254.71 g/mol
InChI Key: VCGIADQFYSVVNQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic organic compound with the chemical formula C₁₅H₁₁ClN₂ . It belongs to the quinazoline family and exhibits interesting biological properties. Quinazolines are known for their diverse pharmacological activities, including anti-cancer, anti-tuberculosis, anti-inflammatory, and anti-malarial effects .


Synthesis Analysis

The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the production of various biologically relevant compounds. Unfortunately, there is no comprehensive review dedicated solely to the synthesis and chemical transformation of quinazoline 3-oxides, which are crucial intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methyl-2-phenylquinazoline is C₁₅H₁₁ClN₂ . It has an average mass of approximately 254.71 Da and a monoisotopic mass of 254.06 Da . The structure consists of a quinazoline ring with a chlorine atom at position 4, a methyl group at position 6, and a phenyl group attached to the nitrogen atom at position 2 .


Chemical Reactions Analysis

Quinazoline 3-oxides, including 4-Chloro-6-methyl-2-phenylquinazoline , can undergo various chemical transformations. These reactions play a crucial role in the synthesis of related compounds. For instance, they serve as intermediates in the production of benzodiazepine analogues and other biologically active molecules . Additionally, the presence of a halogen atom at the C-6 position and a 2-aryl group contributes to their reactivity .

properties

IUPAC Name

4-chloro-6-methyl-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGIADQFYSVVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614772
Record name 4-Chloro-6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-phenylquinazoline

CAS RN

29083-98-5
Record name 4-Chloro-6-methyl-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred slurry of 2.1 g of 6-methyl-2-phenylquinazolin-4(3H)-one and 35 ml of thionyl chloride was added dropwise 1.3 g of dimethylformamide. The mixture was maintained at reflux temperature for 90 minutes. The mixture was concentrated under reduced pressure, the residual solid was mixed with crushed ice and the washed solid collected. Two recrystallizations from petroleum ether (60°-110° fraction) gave 1.5 g of 4-chloro-6-methyl-2-phenylquinazoline, m.p. 111°-113°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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